11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an aromatic aldehyde . The reaction is typically catalyzed by propylphosphonic anhydride (T3P®) and can be conducted under various conditions, including microwave irradiation and the use of deep eutectic solvents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as silica-supported fluoroboric acid and other nanocomposites have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors, particularly GABA_A receptors.
Medicine: Investigated for its potential anxiolytic and sedative effects, similar to other benzodiazepines.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
11-methyl-3-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-methyl-9-(3-methylphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20N2O/c1-13-6-5-7-15(10-13)16-11-19-21(20(24)12-16)14(2)22-17-8-3-4-9-18(17)23-19/h3-10,16,22H,11-12H2,1-2H3 |
InChI Key |
SDQNCQPNTYIYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=NC4=CC=CC=C4NC(=C3C(=O)C2)C |
Origin of Product |
United States |
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